molecular formula C21H24N4O4 B2562534 N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide CAS No. 1236261-16-7

N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide

Cat. No. B2562534
CAS RN: 1236261-16-7
M. Wt: 396.447
InChI Key: KPSOZJZWEIMOKE-UHFFFAOYSA-N
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Description

The compound “N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many biologically active molecules . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a methoxy group (OCH3), an oxadiazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The indole group is a key structural feature, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The compound also contains a methoxy group (OCH3), an oxadiazole ring, and a benzamide group .

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of related 1,3,4-oxadiazoles and their evaluation for biological activities have been reported. For instance, 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were synthesized through oxidative cyclization and evaluated for anti-inflammatory and anti-proliferative activities, showing promising results against human cancer cell lines and inflammation (Sreevani Rapolu et al., 2013). Such studies highlight the potential of oxadiazole derivatives, including compounds structurally similar to N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide, in the development of new therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant antibacterial and antifungal activities, suggesting the therapeutic utility of these compounds in treating microbial diseases (N. Desai et al., 2013).

Anticancer Evaluation

Another aspect of scientific research on similar compounds involves the design and synthesis of derivatives for anticancer evaluation. For example, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, underscoring the potential of these derivatives in cancer therapy (B. Ravinaik et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential therapeutic applications, and its synthesis methods . Additionally, computational studies could be conducted to predict its behavior and interactions with biological targets .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopentan-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-4-7-18(20(27)25-21-23-16-8-5-6-9-17(16)24-21)22-19(26)13-10-14(28-2)12-15(11-13)29-3/h5-6,8-12,18H,4,7H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSOZJZWEIMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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